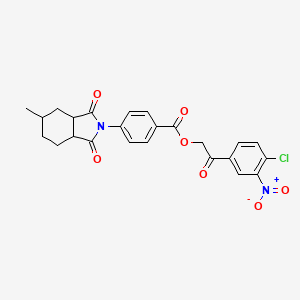![molecular formula C15H15FO3 B3937862 1-[2-(4-fluorophenoxy)ethoxy]-3-methoxybenzene](/img/structure/B3937862.png)
1-[2-(4-fluorophenoxy)ethoxy]-3-methoxybenzene
Descripción general
Descripción
1-[2-(4-fluorophenoxy)ethoxy]-3-methoxybenzene, also known as F13714, is a chemical compound that belongs to the family of benzene derivatives. It has been identified as a potential therapeutic agent for the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease. F13714 is a highly selective and potent antagonist of the 5-HT6 receptor, which is involved in the regulation of cognitive function and mood.
Mecanismo De Acción
1-[2-(4-fluorophenoxy)ethoxy]-3-methoxybenzene is a highly selective antagonist of the 5-HT6 receptor, which is a subtype of the serotonin receptor. The 5-HT6 receptor is primarily expressed in the brain, where it is involved in the regulation of cognitive function and mood. By blocking the activity of the 5-HT6 receptor, 1-[2-(4-fluorophenoxy)ethoxy]-3-methoxybenzene enhances the release of acetylcholine and dopamine, two neurotransmitters that are important for cognitive function and memory.
Biochemical and Physiological Effects
1-[2-(4-fluorophenoxy)ethoxy]-3-methoxybenzene has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to reduce anxiety and depression-like behaviors in animal models. 1-[2-(4-fluorophenoxy)ethoxy]-3-methoxybenzene has been found to enhance the release of acetylcholine and dopamine in the brain, which are important neurotransmitters for cognitive function and mood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[2-(4-fluorophenoxy)ethoxy]-3-methoxybenzene has several advantages for use in lab experiments. It is a highly selective and potent antagonist of the 5-HT6 receptor, which makes it an ideal tool for studying the role of this receptor in neurological disorders. 1-[2-(4-fluorophenoxy)ethoxy]-3-methoxybenzene has also been shown to have a favorable pharmacokinetic profile, which makes it suitable for in vivo studies. However, 1-[2-(4-fluorophenoxy)ethoxy]-3-methoxybenzene has some limitations, including its low solubility in water, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 1-[2-(4-fluorophenoxy)ethoxy]-3-methoxybenzene. One area of interest is the potential use of 1-[2-(4-fluorophenoxy)ethoxy]-3-methoxybenzene in the treatment of other neurological disorders, such as schizophrenia and Huntington's disease. Another area of interest is the development of more potent and selective antagonists of the 5-HT6 receptor, which may have improved therapeutic efficacy. Finally, further studies are needed to elucidate the exact mechanism of action of 1-[2-(4-fluorophenoxy)ethoxy]-3-methoxybenzene and its effects on neurotransmitter systems in the brain.
Aplicaciones Científicas De Investigación
1-[2-(4-fluorophenoxy)ethoxy]-3-methoxybenzene has been extensively studied for its potential therapeutic applications in the treatment of neurological disorders. In preclinical studies, 1-[2-(4-fluorophenoxy)ethoxy]-3-methoxybenzene has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. 1-[2-(4-fluorophenoxy)ethoxy]-3-methoxybenzene has also been investigated for its potential use in the treatment of depression and anxiety disorders.
Propiedades
IUPAC Name |
1-fluoro-4-[2-(3-methoxyphenoxy)ethoxy]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FO3/c1-17-14-3-2-4-15(11-14)19-10-9-18-13-7-5-12(16)6-8-13/h2-8,11H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUKZZHJRSEDKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCOC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6482394 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(3-bromo-4-hydroxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3937780.png)
![N-({[4-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B3937785.png)

methanone](/img/structure/B3937816.png)
![N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-N-phenylbenzenesulfonamide](/img/structure/B3937824.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(2,5-dimethylphenyl)prolinamide](/img/structure/B3937825.png)
![4-(4-acetylphenyl)-1-(hydroxymethyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3937839.png)
![1-ethoxy-2-[3-(2-ethylphenoxy)propoxy]benzene](/img/structure/B3937844.png)
![N'-[2-(4-methoxyphenyl)acetyl]butanohydrazide](/img/structure/B3937850.png)
![3,4,5-triethoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3937855.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,5-dimethylphenyl)benzenesulfonamide](/img/structure/B3937868.png)
![N-{2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]phenyl}-2,5-dihydro-1H-pyrrole-2-carboxamide hydrochloride](/img/structure/B3937876.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3937878.png)
![5-[3-(1-pyrrolidin-1-ylethyl)phenyl]-1,6-naphthyridine](/img/structure/B3937879.png)